2-[(5-Chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione
Description
2-[(5-Chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione (CAS 6629-24-9) is a naphthoquinone derivative with a molecular formula of C₁₇H₁₁ClO₄ and a molecular weight of 314.7 g/mol . Its structure features a naphthalene-1,4-dione core substituted at the 2-position by a hydroxymethyl group further linked to a 5-chloro-2-hydroxyphenyl moiety. Key properties include:
- LogP: 3.08 (indicating moderate lipophilicity)
The compound’s dual hydroxy groups and chloro substituent likely enhance interactions with biological targets, positioning it as a candidate for antimicrobial or anticancer applications .
Properties
CAS No. |
6629-24-9 |
|---|---|
Molecular Formula |
C17H11ClO4 |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
2-[(5-chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H11ClO4/c18-9-5-6-14(19)12(7-9)17(22)13-8-15(20)10-3-1-2-4-11(10)16(13)21/h1-8,17,19,22H |
InChI Key |
PGEPVJBGYZTGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=C(C=CC(=C3)Cl)O)O |
Origin of Product |
United States |
Biological Activity
2-[(5-Chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione, a naphthoquinone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12ClO3
- Molecular Weight : 314.7 g/mol
- CAS Number : 58016
This compound features a naphthalene backbone with hydroxymethyl and chlorinated phenolic substituents, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the selective anticancer properties of naphthoquinone derivatives, including this compound. The mechanism of action primarily involves:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by interacting with DNA and generating reactive oxygen species (ROS), leading to cell death .
- Inhibition of Tumor Growth : In vitro studies using A549 lung carcinoma cells demonstrated that this compound significantly reduces cell viability compared to control treatments. For instance, treatment with this compound at concentrations of 100 µM resulted in a notable decrease in A549 cell viability .
- Selectivity Towards Cancer Cells : Importantly, the compound exhibited minimal cytotoxicity towards non-cancerous Vero cells, indicating a degree of selectivity that is desirable in anticancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory potential of naphthoquinone derivatives is another area of interest. These compounds can modulate inflammatory pathways and have been explored for their ability to reduce inflammation in various models.
Data Table: Summary of Biological Activities
Case Studies
In a notable study focusing on naphthoquinone derivatives, researchers synthesized several compounds related to the naphthoquinone core and evaluated their anticancer activities against NSCLC (non-small cell lung cancer) models. The study found that specific substitutions on the naphthoquinone ring significantly influenced biological activity, with certain compounds exhibiting IC50 values as low as 5.8 µM against A549 cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Polarity: The target compound’s PSA (74.6 Ų) is higher than methoxy derivatives (e.g., 35.5 Ų in 2-methoxynaphthalene-1,4-dione) due to its hydroxyl groups, enhancing solubility in polar solvents . Chloro and amino/thio substituents (e.g., in and ) increase lipophilicity (LogP ~2.5–3.0), favoring membrane permeability .
Biological Activity :
- Chloro derivatives (e.g., ’s 2-chloro-3-(4-methylpiperazinyl)naphthalene-1,4-dione) exhibit trichomonacidal and antibacterial activities, suggesting the target’s chloro group may confer similar properties .
- Triazole-containing compounds () show antiplasmodial activity, highlighting the role of heterocyclic substituents in targeting parasitic enzymes .
Spectroscopic and Crystallographic Differences
- NMR Shifts : The target’s 5-chloro-2-hydroxyphenyl group would cause distinct deshielding in ¹H and ¹³C NMR, comparable to chloro-substituted analogs in , where Cl substituents downfield-shift adjacent protons by 0.5–1.0 ppm .
- Crystal Packing : Polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione () exhibit C–H⋯O and π–π interactions, suggesting the target’s hydroxy groups may stabilize similar intermolecular networks .
Q & A
Q. Q. What statistical approaches reconcile variability in reported IC values across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
